molecular formula C14H16ClN3O B6143274 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1019077-31-6

2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B6143274
CAS No.: 1019077-31-6
M. Wt: 277.75 g/mol
InChI Key: MNBCVDAGUBSWBG-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a useful research compound. Its molecular formula is C14H16ClN3O and its molecular weight is 277.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.0981898 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, also known as Pyrazolam, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.

Mode of Action

Pyrazolam acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, which are crucial for protein synthesis and plant growth. The disruption in the amino acid and protein synthesis processes leads to the inhibition of weed growth .

Biochemical Pathways

The affected biochemical pathway is the synthesis of branched-chain amino acids. AHAS catalyzes the first step in this pathway. By inhibiting AHAS, Pyrazolam disrupts this pathway, leading to a deficiency of these essential amino acids in the plant, thereby inhibiting its growth .

Pharmacokinetics

It is known to be soluble in chloroform and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by the solvent used for its application.

Result of Action

The result of Pyrazolam’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, it prevents the normal growth and development of weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrazolam. For instance, its solubility characteristics suggest that it may be less effective in environments with high water content . Additionally, safety data suggests that it should be stored at room temperature , indicating that extreme temperatures might affect its stability .

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-4-5-10(2)12(6-9)18-13(7-11(3)17-18)16-14(19)8-15/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBCVDAGUBSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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